molecular formula C7H10N4 B11922392 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11922392
M. Wt: 150.18 g/mol
InChI Key: QBEQMIXROUWIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a partially saturated pyrrolopyrimidine scaffold. The methyl substituent at position 2 increases lipophilicity, which may influence pharmacokinetic parameters such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H10N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H2,1H3,(H3,8,9,10,11)

InChI Key

QBEQMIXROUWIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2CCNC2=N1)N

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

This method leverages the condensation between 4,6-diaminopyrimidine derivatives and methyl-substituted aldehydes to form the pyrrolo[2,3-d]pyrimidine skeleton. For example, 2,4-diamino-6-hydroxypyrimidine reacts with 3-bromo-4-methylpentanal in a mixed solvent system (acetonitrile/water) under mild basic conditions (sodium acetate) to yield the dihydro-pyrrolo[2,3-d]pyrimidinone intermediate. Subsequent reductive amination or direct substitution introduces the amine group at position 4.

Key Steps :

  • Cyclization : The aldehyde undergoes nucleophilic attack by the pyrimidine’s amino group, followed by dehydration to form the pyrrole ring.

  • Amination : The hydroxyl group at position 4 is replaced via ammonolysis or catalytic hydrogenation.

Optimization :

  • Solvent System : Acetonitrile/water (1:1) enhances solubility and reaction homogeneity.

  • Temperature : Room temperature (25°C) minimizes side reactions while achieving 40% yield for the cyclization step.

Metal-Catalyzed Cross-Coupling Reactions

Nickel/Copper-Mediated Coupling

Adapted from palladium-free methodologies, this route employs 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and methyl-substituted acrylic acid derivatives in the presence of nickel chloride (NiCl₂) and cuprous iodide (CuI). The reaction proceeds via a Sonogashira-like coupling mechanism, forming the acrylate intermediate, which undergoes intramolecular cyclization to yield the dihydro-pyrrolo[2,3-d]pyrimidine core.

Key Conditions :

  • Catalysts : NiCl₂ (0.003 eq) and CuI (0.025 eq) with triphenylphosphine as a ligand.

  • Solvent : Absolute ethanol at 65°C for 8 hours achieves 73.1% yield in the coupling step.

Advantages :

  • Avoids expensive palladium catalysts.

  • Scalable to industrial production with yields >70%.

Substitution Reactions on Preformed Pyrrolo[2,3-d]pyrimidine Cores

Chloride-to-Amine Substitution

Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, nucleophilic aromatic substitution (SNAr) with aqueous ammonia or ammonium hydroxide introduces the amine group. The methyl substituent is introduced either during pyrrole ring formation (e.g., using methyl-containing aldehydes) or via post-cyclization alkylation.

Reaction Parameters :

  • Base : Triethylamine or potassium carbonate facilitates deprotonation.

  • Temperature : 80–100°C in polar aprotic solvents (DMF, DMSO).

Challenges :

  • Competing hydrolysis of the chloro intermediate may reduce yields.

  • Steric hindrance from the methyl group necessitates prolonged reaction times.

Reductive Amination of Pyrrolo[2,3-d]pyrimidinones

Ketone-to-Amine Conversion

Pyrrolo[2,3-d]pyrimidin-4-one intermediates, synthesized via cyclocondensation, are reduced to amines using ammonia and hydrogen gas in the presence of Raney nickel or palladium catalysts. For example, 2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one is subjected to high-pressure hydrogenation (50–100 bar) to achieve >85% conversion.

Critical Factors :

  • Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction.

  • Solvent : Methanol or ethanol enhances catalyst activity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationAldehyde cyclization, amination40–60Mild conditions, scalableLow yields in cyclization step
Metal-CatalyzedCross-coupling, cyclization70–80High efficiency, Pd-freeRequires toxic Ni/Cu catalysts
SubstitutionSNAr on chloro intermediate50–70Direct functionalizationCompeting hydrolysis
Reductive AminationKetone reduction80–90High conversion ratesHigh-pressure equipment needed

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions using appropriate precursors. The compound's structure features a pyrrolo-pyrimidine framework, which is known for its diverse biological activities.

Biological Activities

Research has demonstrated that derivatives of this compound exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in angiogenesis and tumor proliferation .
  • Antimicrobial Properties : Studies have indicated that certain derivatives possess antimicrobial activity against various bacterial strains. This includes effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating potential for development as antibacterial agents .
  • Inhibition of Enzyme Activity : The compound has been explored as an inhibitor of specific enzymes related to cancer and other diseases. For example, it has been investigated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several pathologies including neurodegenerative diseases .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Antitumor Agent Development

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. Among these, compounds that incorporated the 2-methyl group showed enhanced potency against tumor cell lines compared to their unsubstituted counterparts. In vivo studies demonstrated significant tumor growth inhibition in mouse models .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of synthesized derivatives revealed that certain substitutions on the pyrrolo-pyrimidine scaffold led to increased efficacy against common pathogens. These findings suggest a pathway for developing new antibiotics based on this scaffold .

Case Study 3: Enzyme Inhibition

Investigations into the inhibitory effects on GSK-3β showed that specific modifications to the 2-methyl group could enhance selectivity and potency. This has implications for treating conditions like Alzheimer’s disease and mood disorders .

Table 1: Biological Activities of Derivatives

Compound NameActivity TypeTargetPotency (IC50)
Compound AAntitumorVEGFR30 nM
Compound BAntimicrobialS. aureus15 µg/mL
Compound CEnzyme InhibitionGSK-3β50 nM

Table 2: Synthesis Methods

MethodDescriptionYield (%)
CyclocondensationUsing α-halomethylbenzylketones with amines75%
One-pot reactionsCombining multiple reagents in a single step80%
Click chemistryUtilizing azide-alkyne cycloaddition85%

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences and molecular properties between the target compound and selected analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine 2-CH₃, 5,6-dihydro C₇H₁₀N₄ 150.18 Reduced aromaticity, enhanced flexibility, moderate lipophilicity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-CH₃, fully aromatic C₇H₈N₄ 148.16 Planar aromatic system, higher π-π stacking potential
5-Methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-CH₃, 6-Ph, aromatic C₁₃H₁₂N₄ 224.27 Increased steric bulk, enhanced hydrophobic interactions
5-(4-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-CH₃, 5-(4-F-Ph) C₁₃H₁₂FN₄ 243.26 Fluorine enhances electronegativity, improving target binding affinity
N-[(Pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH-(pyridin-2-yl)CH₂ C₁₂H₁₁N₅ 225.25 Pyridine moiety introduces basicity and hydrogen bonding capacity
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 856600-01-6) 5,6-dihydro, no methyl substituent C₆H₈N₄ 136.15 Fully saturated 5,6-positions, reduced lipophilicity

Pharmacological and Physicochemical Properties

Lipophilicity: The 2-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., CAS 856600-01-6). Bulky substituents (e.g., 6-phenyl in ) further elevate logP, enhancing membrane permeability but risking solubility limitations .

Electronic Effects: Fluorine in 5-(4-fluorophenyl) analogs () enhances electronegativity, strengthening hydrogen bonds with biological targets like kinases.

Biological Activity :

  • Pyridine-containing derivatives () exhibit kinase inhibitory activity due to the basic nitrogen’s ability to form salt bridges in ATP-binding pockets.
  • The target compound’s dihydro structure may limit π-π stacking interactions critical for binding to certain enzymes, necessitating structural optimization.

Biological Activity

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10N4C_7H_10N_4, with a molecular weight of 150.18 g/mol. Its structure is characterized by a pyrrolopyrimidine core that is known for various biological activities.

Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities, primarily through their interactions with specific enzymes and receptors. Notably, they have been studied for their inhibitory effects on pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for the treatment of human African trypanosomiasis .

Enzyme Inhibition

The inhibition of PTR1 by pyrrolopyrimidines suggests a mechanism where these compounds can disrupt folate metabolism in parasites, leading to reduced viability. In vitro studies have shown that various derivatives exhibit significant antiparasitic activity, indicating that structural modifications can enhance potency against specific targets .

Antiparasitic Activity

A significant study evaluated a series of pyrrolopyrimidine derivatives for their antitrypanosomal activity. Among these, several compounds demonstrated effective inhibition of T. brucei growth in culture and showed promising results in vivo models. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolopyrimidine scaffold significantly enhanced biological activity .

Cancer Therapy

Another area of interest is the potential application of this compound as an anticancer agent. Compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor proliferation and metastasis. For instance, derivatives targeting FGFRs exhibited IC50 values in the nanomolar range and demonstrated efficacy in inhibiting cancer cell proliferation and migration .

Case Studies

  • Antitrypanosomal Activity : A study conducted on 61 new pyrrolo[2,3-d]pyrimidines identified several active compounds against T. brucei. The most potent inhibitors were taken forward for further evaluation due to their promising in vivo activity against early-stage trypanosomiasis .
  • FGFR Inhibition : In a separate evaluation of pyrrolo[2,3-b]pyridine derivatives (structurally related to the target compound), one derivative showed potent inhibition against FGFR1–3 and was effective in reducing breast cancer cell viability and inducing apoptosis in vitro .

Data Summary Table

Compound NameTargetActivity LevelIC50 (nM)Reference
This compoundPTR1 from T. bruceiSignificantN/A
Pyrrolo[2,3-b]pyridine derivativeFGFR1–3Potent7 - 712

Q & A

Advanced Research Question

  • Substituent modification : Fluorine or methoxy groups at para-positions improve metabolic stability and target affinity, as seen in 6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine .
  • Scaffold hopping : Replace the pyrrolo ring with thieno or furo analogs to modulate steric effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents with favorable electrostatic interactions .

How can computational modeling predict off-target interactions?

Advanced Research Question

  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to identify conformational shifts.
  • QSAR models : Train algorithms on datasets (e.g., ChEMBL) to correlate descriptors (logP, polar surface area) with toxicity .
  • Pan-assay interference compound (PAINS) filters : Eliminate substructures prone to nonspecific binding (e.g., Michael acceptors) .

How should researchers resolve contradictory data in biological assays?

Advanced Research Question

  • Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., Filter Binding) and luminescent (e.g., ADP-Glo™) methods .
  • Proteomics profiling : Use mass spectrometry to detect off-target protein interactions in cell lysates .
  • Batch-to-batch reproducibility : Characterize compound purity (>95% via HPLC) and confirm salt forms (e.g., HCl vs. freebase) .

What methodologies improve solubility and formulation for in vivo studies?

Advanced Research Question

  • Salt formation : Hydrochloride salts enhance aqueous solubility, as demonstrated for N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to prolong half-life .
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) for parenteral administration .

How does the compound’s stability under physiological conditions affect experimental design?

Advanced Research Question
Stability studies in simulated gastric fluid (SGF) and plasma identify degradation hotspots (e.g., hydrolytic cleavage of the pyrrolo ring). Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via LC-MS, informs storage conditions (-20°C in amber vials) .

What comparative studies differentiate this compound from analogs?

Advanced Research Question

  • Meta-analysis : Compile IC₅₀ values across kinase panels (e.g., DiscoverX) to rank potency.
  • Crystallographic overlay : Compare binding modes with 5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine to identify conserved interactions .
  • Metabolic profiling : Use hepatocyte microsomes to contrast CYP450 metabolism rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.